(3aS,4R,9bR)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Description
The compound (3aS,4R,9bR)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a cyclopentaquinoline derivative featuring a fused bicyclic scaffold with an acetyl group at position 8 and a carboxylic acid at position 2. Its stereochemistry (3aS,4R,9bR) is critical for biological interactions, as enantiomeric forms of similar compounds exhibit divergent activities . This molecule has been explored as a precursor for synthesizing ligands targeting G-protein-coupled estrogen receptors (GPER) and other biological targets, highlighting its role in medicinal chemistry .
Properties
IUPAC Name |
(3aS,4R,9bR)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-8(17)9-5-6-13-12(7-9)10-3-2-4-11(10)14(16-13)15(18)19/h2-3,5-7,10-11,14,16H,4H2,1H3,(H,18,19)/t10-,11+,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHHEUJIITYGOD-UHIISALHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are alkaline phosphatases . These enzymes play a crucial role in many biological processes, including signal transduction, nucleotide synthesis, and maintaining cellular pH.
Mode of Action
The compound interacts with its targets by inhibiting their activity. It binds to the active site of the alkaline phosphatases, preventing them from catalyzing their usual reactions.
Biochemical Pathways
The inhibition of alkaline phosphatases affects several biochemical pathways. These enzymes are involved in the dephosphorylation of many different molecules, so their inhibition can have wide-ranging effects.
Pharmacokinetics
Like other quinoline derivatives, it is likely to be well absorbed and distributed throughout the body.
Result of Action
The inhibition of alkaline phosphatases by this compound can lead to changes in cellular signaling and other processes. For example, it has been shown to be a potent inhibitor of human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP).
Biological Activity
The compound (3aS,4R,9bR)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a member of the cyclopenta[c]quinoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antibacterial properties, potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities that may be beneficial in various therapeutic contexts.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of quinoline derivatives. In one study, various derivatives were evaluated for their in vitro antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that modifications to the quinoline structure significantly enhanced antibacterial activity compared to standard antibiotics like ampicillin and gentamicin .
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| (3aS,4R,9bR)-8-acetyl-3a... | Staphylococcus aureus | 20 |
| (3aS,4R,9bR)-8-acetyl-3a... | Escherichia coli | 18 |
| (3aS,4R,9bR)-8-acetyl-3a... | Pseudomonas aeruginosa | 15 |
The mechanism by which quinoline derivatives exert their antibacterial effects is believed to involve interference with bacterial cell wall synthesis and disruption of the bacterial membrane integrity. Some studies suggest that these compounds may also induce morphological changes in bacterial cells, leading to increased permeability and cell death .
Therapeutic Applications
Given its biological activities, (3aS,4R,9bR)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is being explored for potential therapeutic applications in treating infections caused by resistant bacterial strains.
Case Studies
- Case Study on Antimicrobial Resistance : A recent clinical trial investigated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity in vitro and was well tolerated in preliminary animal studies .
- Cancer Research : Another study focused on the antiproliferative effects of quinoline derivatives on cancer cell lines. The results showed that certain modifications to the quinoline structure could enhance selectivity towards cancer cells while minimizing effects on normal cells .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to (3aS,4R,9bR)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid exhibit promising anticancer properties. Research focusing on modifications of the tetrahydroquinoline scaffold has shown that these compounds can target specific cancer cell lines effectively .
- Antimicrobial Properties :
- Neuroprotective Effects :
Synthesis and Derivatives
The synthesis of (3aS,4R,9bR)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves several steps including cyclization and functional group modifications. Various derivatives have been created to enhance its bioactivity and specificity towards biological targets.
| Derivative | Biological Activity | Reference |
|---|---|---|
| Compound A | Anticancer | |
| Compound B | Antimicrobial | |
| Compound C | Neuroprotective |
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized a series of tetrahydroquinoline derivatives based on the structure of (3aS,4R,9bR)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid. These compounds were tested against renal and pancreatic cancer cell lines. Results showed that certain modifications significantly increased cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another research initiative focused on the antibacterial properties of this compound and its derivatives. The study involved testing against Gram-positive and Gram-negative bacteria. The results demonstrated that specific derivatives exhibited greater efficacy than traditional antibiotics in inhibiting bacterial growth .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key structural analogues, their substituents, molecular properties, and biological relevance:
Impact of Substituents on Physicochemical Properties
- Acetyl vs.
- Bromine/Nitro Groups : Bromine in G1-PABA and ethyl 8-bromo-4-carboxylate adds steric bulk and may facilitate halogen bonding, critical for receptor interactions . Nitro groups (e.g., in 6-methyl-9-nitro derivative) reduce basicity and stability due to strong electron withdrawal .
- Ethyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
